Cas no 644969-37-9 (1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one structure](https://ja.kuujia.com/scimg/cas/644969-37-9x500.png)
1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one 化学的及び物理的性質
名前と識別子
-
- 1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- 644969-37-9
- VPIMKFBEIYHOIS-UHFFFAOYSA-N
- SCHEMBL4216497
- 1'-Benzyl-5-chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
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- MDL: MFCD34603749
- インチ: 1S/C19H18ClNO2/c20-15-6-7-17-16(12-15)18(22)23-19(17)8-10-21(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
- InChIKey: VPIMKFBEIYHOIS-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(=O)OC12CCN(CC2C=CC=CC=2)CC1
計算された属性
- 精确分子量: 327.1026065g/mol
- 同位素质量: 327.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 441
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 3.9
1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1133098-5g |
1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one |
644969-37-9 | 95% | 5g |
$5500 | 2025-02-26 | |
eNovation Chemicals LLC | Y1133098-5g |
1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one |
644969-37-9 | 95% | 5g |
$5500 | 2024-07-23 | |
eNovation Chemicals LLC | Y1133098-5g |
1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one |
644969-37-9 | 95% | 5g |
$5500 | 2025-02-26 |
1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-oneに関する追加情報
Introduction to 1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS No. 644969-37-9)
1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, identified by its Chemical Abstracts Service number (CAS No. 644969-37-9), is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and potential pharmacological applications. This compound belongs to the spirocyclic heterocyclic class, characterized by a spiro carbon linking two distinct heterocyclic rings. In this case, the spiro structure connects an isobenzofuran moiety with a piperidine ring, further functionalized with a benzyl group and a chloro substituent at the 5-position of the isobenzofuran ring.
The significance of spirocyclic compounds in drug discovery stems from their ability to exhibit conformational rigidity, which can enhance binding affinity and selectivity towards biological targets. The spiro[isobenzofuran-1,4'-piperidin] core in 1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one provides a privileged scaffold that has been explored for various therapeutic purposes. Recent studies have highlighted the potential of such scaffolds in developing novel inhibitors and modulators of key biological pathways.
One of the most compelling features of this compound is its structural versatility, which allows for further derivatization to tailor its pharmacological properties. The presence of both electron-donating (benzyl) and electron-withdrawing (chloro) groups creates a balance that can influence reactivity and interactions with biological targets. This dual functionality has been exploited in the design of molecules targeting enzymes involved in inflammatory and metabolic disorders.
Recent advancements in computational chemistry have enabled the rapid screening of such complex scaffolds for their potential bioactivity. Molecular modeling studies suggest that 1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one may interact with proteins through multiple binding modes, enhancing its likelihood of success as a lead compound in drug development. Specifically, the spirocyclic core has been found to mimic natural product structures that exhibit potent biological activity.
The synthesis of 1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one presents both challenges and opportunities for synthetic chemists. The spirocyclic linkage requires precise control during formation to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed reactions and organometallic chemistry, have facilitated more efficient routes to complex spirocycles. These methods not only improve scalability but also allow for the introduction of additional functional groups, expanding the chemical space available for drug discovery.
In terms of pharmacological potential, preliminary in vitro studies have indicated that derivatives of this scaffold may exhibit inhibitory activity against enzymes implicated in cancer progression and neurodegenerative diseases. The spirocyclic structure's ability to adopt specific conformations may disrupt key protein-protein interactions or enzyme-substrate binding, offering a novel mechanism of action. For instance, analogs of this compound have shown promise in inhibiting kinases that are overexpressed in certain cancer types.
The benzyl group in 1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one serves as a handle for further chemical modification, enabling the exploration of diverse pharmacophores. Functionalization strategies such as Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl or heteroaryl groups, which can modulate electronic properties and binding interactions. Such modifications are crucial for optimizing lead compounds towards specific therapeutic targets.
The chloro substituent at the 5-position of the isobenzofuran ring adds another layer of tunability to the molecule. Chlorine atoms are well-known pharmacophores that can enhance metabolic stability and binding affinity through halogen bonding interactions with biological targets. This feature has been leveraged in designing molecules with improved pharmacokinetic profiles.
Recent research has also explored the role of spirocyclic compounds in modulating central nervous system (CNS) disorders. The rigid structure of these molecules can facilitate penetration through the blood-brain barrier, making them attractive candidates for treating neurological conditions. Preliminary data suggest that derivatives of 1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one may exhibit neuroprotective effects by interacting with receptors or ion channels involved in neuronal signaling.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. Predictive models can analyze structural features and predict bioactivity profiles with high accuracy, guiding synthetic efforts towards molecules with optimal properties. This interdisciplinary approach has significantly reduced the time required to transition from lead identification to clinical development.
In conclusion,1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one represents a structurally intriguing compound with substantial pharmacological potential. Its unique spirocyclic framework combined with functionalizable groups like benzyl and chloro substituents makes it a valuable scaffold for medicinal chemists. Ongoing research continues to uncover new applications for this compound and its derivatives across various therapeutic areas, underscoring its importance in modern drug development efforts.
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